molecular formula C10H10O5 B3049309 Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- CAS No. 201593-80-8

Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-

Cat. No.: B3049309
CAS No.: 201593-80-8
M. Wt: 210.18 g/mol
InChI Key: USYNNOOUZJVHHX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-, is a benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate in the development of novel therapeutics. Its structure, featuring both acetyloxy and hydroxymethyl functional groups, makes it a versatile precursor for more complex molecules. Research indicates that structurally related compounds are key metabolites and synthetic intermediates in the development of nitro-derivatized aspirin analogs, such as NCX4016, a prominent nitric oxide-releasing anti-inflammatory drug (NO-NSAID) . These next-generation compounds are investigated for their dual mechanism of action, which combines cyclooxygenase (COX) inhibition with the release of nitric oxide (NO), offering potential for enhanced antiplatelet and antithrombotic activity while reducing the gastrointestinal toxicity typically associated with traditional NSAIDs . The presence of the hydroxymethyl group on the benzoic acid scaffold provides a site for further chemical functionalization, enabling researchers to explore a wide range of structure-activity relationships. As such, this compound is a valuable building block for researchers synthesizing and evaluating new chemical entities in drug discovery projects. It is also relevant for metabolic studies and the biosynthesis of complex natural products, as similar benzoic acid derivatives have been isolated from marine-derived fungi . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-acetyloxy-5-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-6(12)15-9-3-2-7(5-11)4-8(9)10(13)14/h2-4,11H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYNNOOUZJVHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617257
Record name 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201593-80-8
Record name 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- typically involves the acetylation of 2-hydroxy-5-(hydroxymethyl)benzoic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 2-(acetyloxy)-5-carboxybenzoic acid.

    Reduction: The acetyloxy group can be reduced to a hydroxyl group, yielding 2-hydroxy-5-(hydroxymethyl)benzoic acid.

    Substitution: The acetyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: 2-(acetyloxy)-5-carboxybenzoic acid.

    Reduction: 2-hydroxy-5-(hydroxymethyl)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agent
Benzoic acid derivatives are widely recognized for their antimicrobial properties. The compound has been studied for its effectiveness against various bacteria and fungi, making it a potential candidate for use in topical formulations and preservatives in pharmaceuticals.

Case Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of benzoic acid derivatives against Staphylococcus aureus. Results indicated that the compound exhibited significant antibacterial activity at concentrations as low as 0.1% .

Food Preservation

Food Additive
Benzoic acid is commonly used as a food preservative due to its ability to inhibit the growth of mold, yeast, and some bacteria. The acetyloxy group enhances its solubility and stability in food products.

Regulatory Approval
According to the Federal Register, the compound is approved for use in various food products at concentrations up to 0.1% . This approval underscores its significance in maintaining food safety and extending shelf life.

Material Science

Polymer Additive
In materials science, benzoic acid derivatives serve as additives in polymers to enhance properties such as flexibility and thermal stability. The compound has been incorporated into epoxy resins and coatings.

ApplicationDescriptionBenefits
Epoxy ResinsUsed as a curing agent in epoxy formulationsImproves mechanical properties
CoatingsEnhances adhesion and durabilityProvides resistance to chemicals

Cosmetic Industry

Fragrance Component
Benzoic acid derivatives are utilized in the formulation of fragrances due to their ability to act as solubilizers and stabilizers. This application is particularly relevant in personal care products.

Environmental Applications

Biodegradable Plastics
Recent research has explored the incorporation of benzoic acid derivatives into biodegradable plastics. These compounds can enhance the degradation rate of plastics in environmental conditions, contributing to sustainability efforts.

Case Study
A study conducted by researchers at the European Commission's Joint Research Centre demonstrated that incorporating benzoic acid into polyhydroxyalkanoate (PHA) significantly improved biodegradation rates under composting conditions .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The acetyloxy group can be hydrolyzed in vivo to release acetic acid and the active hydroxymethylbenzoic acid. This active form can then interact with enzymes and receptors, modulating various biological processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues are categorized based on substituent type and position. Key comparisons include:

Table 1: Structural Analogues of Benzoic Acid, 2-(Acetyloxy)-5-(Hydroxymethyl)-
Compound Name Substituents (Position) Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
2-(Acetyloxy)-5-bromobenzoic acid -OAc (2), -Br (5) C₉H₇BrO₄ 1503-53-3 259.058 Intermediate in organic synthesis
2-(Acetyloxy)-5-chlorobenzoic acid -OAc (2), -Cl (5) C₉H₇ClO₄ 1734-62-9 214.60 Antibacterial precursor
5-Hydroxy-2-methoxybenzoic acid -OH (5), -OMe (2) C₈H₈O₄ - 168.15 Antioxidant, natural product
2-Benzyloxy-5-bromoacetylbenzoic acid -OBn (2), -BrCOCH₃ (5) C₁₇H₁₅BrO₅ - 385.21 Synthetic intermediate
Key Observations:

Substituent Polarity :

  • The hydroxymethyl group (-CH2OH) in the target compound increases hydrophilicity compared to halogenated analogues (e.g., -Br or -Cl), enhancing solubility in polar solvents. This contrasts with 2-(acetyloxy)-5-bromobenzoic acid, where the bromine atom contributes to higher lipophilicity .
  • The acetyloxy group (-OAc) in position 2 is hydrolytically labile, a trait shared with methyl ester derivatives (e.g., methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate ).

Metabolic Pathways :

  • The hydroxymethyl group is prone to oxidation, forming a carboxylic acid derivative, whereas halogen substituents (e.g., -Br) resist metabolic degradation, leading to longer half-lives in vivo .
  • Acetyloxy groups are susceptible to esterase-mediated hydrolysis, a feature exploited in prodrug designs .

Biological Activity

Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-, also known as a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential applications based on recent research findings.

The compound is believed to exhibit its biological effects through several mechanisms:

  • Sphingosine-1-Phosphate Receptor Agonism : Similar compounds have shown activity as agonists at sphingosine-1-phosphate receptors, influencing cellular signaling pathways related to growth and survival.
  • Cell Wall Synthesis Interference : The compound's structure allows it to disrupt bacterial cell wall synthesis, a common mechanism among phenolic compounds due to their ability to form hydrogen bonds with cell components.

Biological Activity Overview

Recent studies have highlighted the following biological activities of benzoic acid derivatives:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Potential in inhibiting cancer cell proliferation.
  • Proteostasis Modulation : Influence on cellular degradation pathways, such as the ubiquitin-proteasome system and autophagy .

Antimicrobial Properties

Benzoic acid derivatives have shown significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

Compound NameActivity TypeTarget OrganismsMIC (mg/mL)
Benzoic Acid DerivativeAntibacterialStaphylococcus aureus (S. aureus), Escherichia coli (E. coli)0.0039 - 0.025
Other Phenolic CompoundsAntifungalCandida albicans16.69 - 78.23

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits notable antibacterial properties, especially against S. aureus and E. coli .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of benzoic acid derivatives against S. aureus and E. coli. The compound demonstrated a rapid bactericidal effect, achieving complete bacterial death at concentrations as low as 0.0039 mg/mL within eight hours.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties against Candida albicans and Fusarium oxysporum. Results indicated moderate antifungal activity, with MIC values ranging from 56.74 to 222.31 µM .

Structure-Activity Relationship (SAR)

Research emphasizes that structural modifications significantly influence the biological activity of benzoic acid derivatives:

  • Electron-Withdrawing Groups : Such as chlorine enhance antibacterial activity.
  • Hydroxyl Groups : Increase solubility and bioavailability, contributing to improved efficacy .

Toxicity Profile

While the antimicrobial potential is promising, preliminary toxicity assessments suggest a moderate safety margin. Further studies are necessary to establish comprehensive toxicity data for clinical applications .

Q & A

Q. What are the recommended synthetic routes for benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-, and what intermediates are critical for ensuring regioselective acetylation?

Methodological Answer:

  • Synthetic Strategy : Start with a benzene derivative functionalized at the 2- and 5-positions. A plausible route involves:
    • Electrophilic Substitution : Introduce a hydroxymethyl group at position 5 via Friedel-Crafts alkylation or directed ortho-metalation .
    • Protection/Deprotection : Protect the hydroxymethyl group (e.g., using acetyl chloride) to avoid side reactions during subsequent steps .
    • Regioselective Acetylation : Use a Lewis acid catalyst (e.g., ZnCl₂) to acetylate the hydroxyl group at position 2 selectively .
  • Critical Intermediates :
    • 5-Hydroxymethyl-2-hydroxybenzoic acid : Ensures correct positioning of substituents.
    • Protected intermediates (e.g., acetylated hydroxymethyl) : Prevent unwanted reactivity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-, and how can data interpretation resolve ambiguities in functional group assignment?

Methodological Answer:

  • Techniques :
    • ¹H/¹³C NMR : Assign peaks for acetyloxy (δ ~2.1–2.3 ppm for CH₃, δ ~170 ppm for carbonyl) and hydroxymethyl (δ ~4.5 ppm for CH₂OH) groups. Overlapping signals can be resolved using 2D NMR (e.g., HSQC, HMBC) .
    • FT-IR : Confirm acetyl C=O stretch (~1760 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
    • LC-MS : Validate molecular weight (e.g., calculated m/z for C₁₀H₁₀O₅: 210.18) and detect impurities .
  • Data Interpretation :
    • Use DEPT-135 NMR to distinguish CH₃ (acetyl) from CH₂ (hydroxymethyl) groups .
    • Compare experimental IR peaks with NIST reference data for analogous benzoic acid derivatives .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the acetyloxy and hydroxymethyl groups in benzoic acid derivatives under nucleophilic conditions?

Methodological Answer:

  • Steric Effects : The acetyloxy group at position 2 creates steric hindrance, reducing nucleophilic attack at the adjacent carbonyl. This is observed in slower hydrolysis rates compared to unsubstituted benzoic acid esters .
  • Electronic Effects : The electron-withdrawing acetyloxy group deactivates the aromatic ring, directing electrophiles to the less hindered 5-hydroxymethyl position. Computational studies (e.g., DFT) can map electron density distribution to predict reactivity .
  • Experimental Validation :
    • Conduct kinetic studies on hydrolysis rates in buffered solutions (pH 7–9) to quantify steric/electronic impacts .
    • Use X-ray crystallography to analyze bond angles and spatial constraints .

Q. What metabolic pathways are predicted for benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-, based on structural analogs, and which in vitro models are suitable for validating these pathways?

Methodological Answer:

  • Predicted Pathways :
    • Esterase-Mediated Hydrolysis : Cleavage of the acetyloxy group to form 2-hydroxy-5-hydroxymethylbenzoic acid, as seen in related esters .
    • Phase II Conjugation : Glucuronidation or sulfonation of the hydroxymethyl group, similar to 5-hydroxymethylfurfural metabolism .
  • Validation Models :
    • Hepatocyte Cultures : Assess hepatic clearance using primary human hepatocytes .
    • CYP450 Knockout Assays : Identify enzymes responsible for oxidative metabolism .

Q. How should researchers address discrepancies in reported solubility data for benzoic acid derivatives with polar substituents, and what solvent systems are recommended for recrystallization?

Methodological Answer:

  • Data Contradiction Analysis :
    • Solubility Variability : Discrepancies may arise from polymorphic forms or residual solvents. Use DSC/TGA to assess crystallinity and purity .
    • Recommended Solvents :
  • Polar Aprotic Solvents : DMSO or DMF for initial dissolution .
  • Recrystallization : Ethanol/water mixtures (70:30 v/v) for high-purity crystals .
  • Validation :
    • Compare experimental solubility (e.g., shake-flask method) with computational predictions (e.g., COSMO-RS) .

Data Contradiction and Resolution

Q. How can conflicting NMR assignments for acetyloxy and hydroxymethyl groups in structurally similar benzoic acid derivatives be resolved?

Methodological Answer:

  • Strategies :
    • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃COO-) to isolate acetyloxy signals .
    • Dynamic NMR : Study temperature-dependent shifts to identify rotameric forms of the hydroxymethyl group .
  • Case Study : For 5-(hydroxymethyl)-2-(trifluoromethyl)benzoic acid methyl ester (CAS 1567667-05-3), HSQC confirmed correlation between hydroxymethyl protons and carbon at δ 60 ppm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-
Reactant of Route 2
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Benzoic acid, 2-(acetyloxy)-5-(hydroxymethyl)-

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